molecular formula C13H14ClN3O B12115227 1-Piperazinepropanenitrile, 4-(2-chlorophenyl)-beta-oxo- CAS No. 218920-82-2

1-Piperazinepropanenitrile, 4-(2-chlorophenyl)-beta-oxo-

Cat. No.: B12115227
CAS No.: 218920-82-2
M. Wt: 263.72 g/mol
InChI Key: IORCEUPVCARSID-UHFFFAOYSA-N
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Description

1-Piperazinepropanenitrile, 4-(2-chlorophenyl)-beta-oxo- is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinepropanenitrile, 4-(2-chlorophenyl)-beta-oxo- typically involves multi-step organic reactions. One common method starts with the reaction of 2-chlorobenzonitrile with piperazine under controlled conditions to form an intermediate. This intermediate is then subjected to further reactions, such as nitrile hydrolysis and subsequent cyclization, to yield the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps, such as crystallization and chromatography, are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions: 1-Piperazinepropanenitrile, 4-(2-chlorophenyl)-beta-oxo- can undergo various chemical reactions, including:

    Oxidation: The beta-oxo group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The 2-chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-Piperazinepropanenitrile, 4-(2-chlorophenyl)-beta-oxo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Piperazinepropanenitrile, 4-(2-chlorophenyl)-beta-oxo- exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. For instance, its interaction with certain enzymes may inhibit their function, resulting in therapeutic effects such as reduced inflammation or tumor growth.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)piperazine: Shares the 2-chlorophenyl group but lacks the beta-oxo functionality.

    4-(2-Chlorophenyl)piperazine: Similar structure but different substitution pattern on the piperazine ring.

    1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine: Contains an additional chloropropyl group.

Uniqueness: 1-Piperazinepropanenitrile, 4-(2-chlorophenyl)-beta-oxo- is unique due to the presence of both the nitrile and beta-oxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other piperazine derivatives, making it a valuable compound for research and development.

Properties

CAS No.

218920-82-2

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C13H14ClN3O/c14-11-3-1-2-4-12(11)16-7-9-17(10-8-16)13(18)5-6-15/h1-4H,5,7-10H2

InChI Key

IORCEUPVCARSID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CC#N

Origin of Product

United States

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